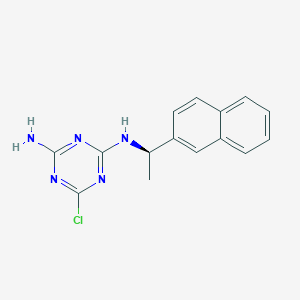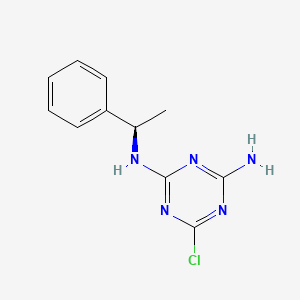![molecular formula C14H10F2O2 B8163603 3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163603.png)
3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the introduction of the difluoromethoxy group onto a biphenyl scaffold. One common method is the difluoromethylation of a biphenyl precursor using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Radical initiators and catalysts, such as azobisisobutyronitrile (AIBN) and transition metal complexes, are often employed.
Major Products:
Oxidation: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity .
Comparison with Similar Compounds
- 3’-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde
- 3’-(Methoxy)-[1,1’-biphenyl]-3-carbaldehyde
- 3’-(Chloromethoxy)-[1,1’-biphenyl]-3-carbaldehyde
Uniqueness: 3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHGRVCYASJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)

![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8163542.png)



![3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163573.png)






